S 38093 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

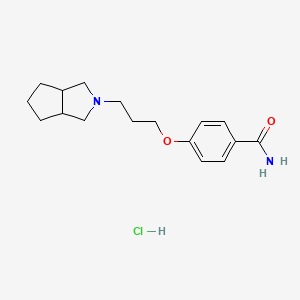

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSVOZDCVFYWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S 38093 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by a compilation of quantitative data from preclinical studies. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile. S 38093's ability to modulate the histaminergic system and other neurotransmitter pathways highlights its therapeutic potential for cognitive disorders and neuropathic pain.

Core Mechanism of Action: Histamine H3 Receptor Antagonism and Inverse Agonism

This compound exerts its primary effect by targeting the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. As an antagonist , S 38093 blocks the binding of endogenous histamine to the H3R, thereby preventing the receptor-mediated inhibition of histamine synthesis and release.[1][2] Furthermore, as an inverse agonist , S 38093 reduces the constitutive activity of the H3R, leading to an increase in histamine release even in the absence of the natural agonist.[1] This dual action results in enhanced histaminergic neurotransmission in key brain regions associated with cognition and arousal.[3]

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by an agonist (like histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, S 38093 blocks this constitutive Gαi/o signaling, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its affinity and functional activity at the histamine H3 receptor across different species.

Table 1: Receptor Binding Affinity (Ki)

| Species | Ki (μM) |

| Human | 1.2[1][2] |

| Rat | 8.8[1][2] |

| Mouse | 1.44[1][2] |

Ki values represent the inhibition constant, indicating the concentration of S 38093 required to occupy 50% of the H3 receptors.

Table 2: Functional Antagonist Activity (KB)

| Species (Receptor) | KB (μM) |

| Human (hH3R) | 0.11[1] |

| Mouse (mH3R) | 0.65[1] |

KB values represent the antagonist dissociation constant, indicating the concentration of S 38093 that reduces the response to an agonist by 50%.

Table 3: Functional Inverse Agonist Activity (EC50)

| Species (Receptor) | EC50 (μM) |

| Human (hH3R) | 1.7[1] |

| Rat (rH3R) | 9.0[1] |

EC50 values represent the concentration of S 38093 that produces 50% of its maximal inverse agonist effect.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Ki Determination

This protocol outlines the general procedure for determining the binding affinity of S 38093 for the histamine H3 receptor.

References

- 1. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

S 38093 Hydrochloride: A Technical Guide to a Histamine H3 Receptor Antagonist/Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 38093 hydrochloride is a potent and selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor, a key presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[1][2] Its ability to cross the blood-brain barrier and its oral activity make it a compound of significant interest for the potential treatment of a range of neurological and psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and pharmacokinetic profile. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Data Presentation

In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of this compound at the histamine H3 receptor across different species.

Table 1: Radioligand Binding Affinity of this compound at Histamine H3 Receptors

| Species | Receptor Source | Radioligand | Ki (μM) |

| Human | Recombinant | [3H]-N-α-methylhistamine | 1.2[1][3][4][5] |

| Rat | Brain Cortex Membranes | [3H]-N-α-methylhistamine | 8.8[1][3][4][5] |

| Mouse | Recombinant | [3H]-N-α-methylhistamine | 1.44[1][3][4][5] |

Table 2: Functional Activity of this compound at Histamine H3 Receptors

| Assay Type | Species | Cell Line | Parameter | Value (μM) |

| Antagonist Activity | Human | CHO or HEK293 cells | KB (cAMP assay) | 0.11[1][4] |

| Antagonist Activity | Mouse | Not Specified | KB | 0.65[1][4] |

| Inverse Agonist Activity | Human | Cells with high H3 density | EC50 (cAMP assay) | 1.7[2][4] |

| Inverse Agonist Activity | Rat | Cells with high H3 density | EC50 | 9[2] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several species, demonstrating its potential for in vivo applications.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Tmax (h) | Bioavailability (%) | t1/2 (h) |

| Mouse | Oral | 0.25 - 0.5[1][2] | 20 - 60[1][2] | 1.5 - 7.4[1][2] |

| Rat | Oral | 0.25 - 0.5[1][2] | 20 - 60[1][2] | 1.5 - 7.4[1][2] |

| Monkey | Oral | 2[1][2] | 20 - 60[1][2] | 1.5 - 7.4[1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is designed to determine the binding affinity of this compound to the histamine H3 receptor.

-

Materials:

-

Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or mouse histamine H3 receptor.

-

[3H]-N-α-methylhistamine (Radioligand).

-

This compound (Test Compound).

-

Unlabeled histamine or a known H3 receptor antagonist (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the H3 receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of [3H]-N-α-methylhistamine at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), a saturating concentration of unlabeled histamine (for non-specific binding), or varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay for Histamine H3 Receptor Inverse Agonism

This protocol measures the ability of this compound to act as an inverse agonist by increasing cAMP levels in cells expressing the constitutively active H3 receptor.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human or rat histamine H3 receptor.

-

This compound (Test Compound).

-

Forskolin (B1673556) (positive control).

-

Assay Buffer: HBSS or DMEM supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed the H3 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and add varying concentrations of this compound or forskolin (as a positive control) diluted in assay buffer to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Determine the EC50 value and the maximal effect (Emax) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy in Rats

This model is used to evaluate the potential of this compound in alleviating neuropathic pain.[1]

-

Animals: Male Sprague-Dawley rats.

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer. A typical dose is 50-65 mg/kg.

-

Confirm the development of diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

-

-

Assessment of Neuropathic Pain (Mechanical Allodynia):

-

Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of the applications.

-

-

Drug Administration and Testing:

-

After the development of neuropathic pain (typically 2-4 weeks after STZ injection), administer this compound orally or intraperitoneally.

-

Assess the paw withdrawal threshold at various time points after drug administration to determine the antiallodynic effect.

-

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This is another widely used model to study neuropathic pain and evaluate the efficacy of compounds like this compound.[1]

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Assessment of Neuropathic Pain (Thermal Hyperalgesia):

-

Place the rat in a chamber with a glass floor.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Measure the time taken for the rat to withdraw its paw (paw withdrawal latency). A shorter latency in the injured paw compared to the contralateral paw indicates thermal hyperalgesia.

-

-

Drug Administration and Testing:

-

Allow the rats to recover for 7-14 days after surgery for the development of neuropathic pain.

-

Administer this compound and measure the paw withdrawal latency at different time points to assess its antihyperalgesic effect.

-

Visualizations

Signaling Pathway

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

Caption: General Experimental Workflow for this compound.

Logical Relationship

Caption: Mechanism of Action and Therapeutic Potential.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Constriction Injury Model [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to S 38093 Hydrochloride: A Novel Histamine H3 Receptor Antagonist/Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 hydrochloride is a potent and orally active antagonist/inverse agonist of the histamine (B1213489) H3 receptor with significant blood-brain barrier penetration. Exhibiting a promising pharmacological profile, it has been investigated for its potential therapeutic applications in cognitive disorders, neuropathic pain, and age-related cognitive decline. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, is a novel azabicyclo compound.[1] Its chemical structure is characterized by a hexahydro-cyclopenta[c]pyrrole moiety linked via a propoxy chain to a benzamide (B126) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅ClN₂O₂ | [1][2] |

| Molecular Weight | 324.8 g/mol | [1] |

| IUPAC Name | 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | [1] |

| CAS Number | 1222097-72-4 | [2] |

| 2D Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

Pharmacological Properties and Mechanism of Action

This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the inhibitory effect of the H3 receptor, S 38093 enhances the release of histamine and subsequently modulates the release of other neurotransmitters like acetylcholine (B1216132).[3][4][5] This mechanism is believed to underlie its pro-cognitive and wakefulness-promoting effects.

Table 2: Pharmacological Data of S 38093

| Parameter | Species | Value (µM) | Reference |

| Ki (Binding Affinity) | Rat H3 Receptor | 8.8 | [3][4][6] |

| Mouse H3 Receptor | 1.44 | [3][4][6] | |

| Human H3 Receptor | 1.2 | [3][4][6] | |

| KB (Antagonist Activity) | Mouse H3 Receptor | 0.65 | [3][4] |

| Human H3 Receptor (cAMP assay) | 0.11 | [3][4] | |

| EC₅₀ (Inverse Agonist Activity) | Rat H3 Receptor | 9 | [3] |

| Human H3 Receptor | 1.7 | [3] |

Table 3: Pharmacokinetic Properties of S 38093

| Parameter | Mouse | Rat | Monkey | Reference |

| Tmax (h) | 0.25 - 0.5 | 0.25 - 0.5 | 2 | [3][4] |

| Bioavailability (%) | 20 - 60 | 20 - 60 | 20 - 60 | [3][4] |

| t₁/₂ (h) | 1.5 - 7.4 | 1.5 - 7.4 | 1.5 - 7.4 | [3][4] |

Signaling Pathway

As an inverse agonist at the H3 receptor, S 38093 not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, S 38093 is proposed to increase cAMP levels, thereby promoting the release of histamine and other neurotransmitters.

Synthesis

An industrial synthesis process for 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride has been described in patent literature. The process is designed to produce the compound with high purity and yield, suitable for pharmaceutical use. The key steps involve the reaction of a bicyclic amine with a benzamide derivative.

A described synthesis route involves the following key transformations:

-

Formation of the bicyclic amine: This is achieved through a multi-step process starting from a commercially available precursor, which is then cyclized and reduced to form the hexahydrocyclopenta[c]pyrrole core structure.

-

Coupling reaction: The resulting bicyclic amine is then coupled with a 4-(3-halopropoxy)benzamide or a similar reactive intermediate under basic conditions in a polar solvent.

-

Salt formation: The final free base is converted to the hydrochloride salt, which is then purified by recrystallization.

Key Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted from studies investigating the effect of S 38093 on histamine and acetylcholine release in the rat prefrontal cortex and hippocampus.[5]

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving rats following administration of S 38093.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with guide cannulae targeting the prefrontal cortex and hippocampus.

-

Microdialysis Probe Insertion: After a recovery period of 48-72 hours, a microdialysis probe (e.g., 4 mm membrane length) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected every 20 minutes to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, and 10 mg/kg).

-

Sample Collection: Dialysate collection continues for at least 3 hours post-administration.

-

Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Assessment of Adult Hippocampal Neurogenesis

This protocol is based on the study by Guilloux et al. (2017) investigating the effects of chronic S 38093 treatment on neurogenesis in mice.

Objective: To quantify cell proliferation, survival, and maturation of new neurons in the dentate gyrus of the hippocampus.

Methodology:

-

Animal Treatment: Adult male mice receive chronic oral administration of this compound (e.g., 0.3, 1, and 3 mg/kg/day) or vehicle for 28 days.

-

BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU; e.g., 50 mg/kg, i.p.) for a specific number of days during the treatment period.

-

Tissue Preparation: At the end of the treatment, mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed and cryoprotected.

-

Immunohistochemistry: Coronal brain sections (e.g., 40 µm) are cut and processed for immunohistochemistry using the following primary antibodies:

-

For cell proliferation: anti-BrdU to label newly divided cells.

-

For immature neurons: anti-doublecortin (DCX).

-

For mature neurons: anti-neuronal nuclei (NeuN).

-

-

Microscopy and Quantification: The number of BrdU-positive, DCX-positive, and BrdU/NeuN double-positive cells in the granule cell layer of the dentate gyrus is quantified using stereological methods with a fluorescence microscope.

Behavioral Assays for Cognitive Function

This test assesses spatial learning and memory.[5]

Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues. Each trial starts from a different quadrant, and the latency to find the platform is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

This task evaluates recognition memory.[5]

Methodology:

-

Habituation: Mice are habituated to an open-field arena.

-

Training Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Therapeutic Potential

The pharmacological profile of this compound suggests its potential utility in various neurological and psychiatric conditions.

-

Cognitive Enhancement: By increasing histamine and acetylcholine release in key brain regions, S 38093 has shown pro-cognitive effects in preclinical models of memory impairment.[5]

-

Neuropathic Pain: Studies have demonstrated that S 38093 can alleviate symptoms of neuropathic pain in animal models, suggesting a role for the histaminergic system in pain modulation.

-

Age-Related Cognitive Decline: The ability of S 38093 to promote adult hippocampal neurogenesis suggests it may have therapeutic potential in mitigating age-associated cognitive deficits.

Conclusion

This compound is a promising histamine H3 receptor antagonist/inverse agonist with a well-characterized pharmacological profile. Its ability to modulate neurotransmitter systems and promote neurogenesis provides a strong rationale for its further investigation as a therapeutic agent for cognitive disorders, neuropathic pain, and other central nervous system conditions. The detailed methodologies and data presented in this guide are intended to facilitate future research and development of this and similar compounds.

References

- 1. EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. Microdialysis: current applications in clinical pharmacokinetic studies and its potential role in the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

S 38093 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Parameter | Value | Reference |

| CAS Number | 1222097-72-4 | [1][2] |

| Molecular Formula | C17H25ClN2O2 | [1][2] |

Pharmacological Profile

S 38093 hydrochloride is a brain-penetrant antagonist and inverse agonist of the histamine (B1213489) H3 receptor. It exhibits moderate affinity for rat, mouse, and human H3 receptors with no significant affinity for other histamine receptor subtypes.[1] Its mechanism of action leads to an increase in histamine release in the brain, which is associated with pro-cognitive and wakefulness-promoting effects.

Binding Affinity and Functional Activity

| Species/Assay | Parameter | Value (µM) |

| Rat H3 Receptor | Ki | 8.8 |

| Mouse H3 Receptor | Ki | 1.44 |

| Human H3 Receptor | Ki | 1.2 |

| Mouse H3 Receptor (Antagonist) | KB | 0.65 |

| Human H3 Receptor (Antagonist) | KB | 0.11 |

| Rat H3 Receptor (Inverse Agonist) | EC50 | 9 |

| Human H3 Receptor (Inverse Agonist) | EC50 | 1.7 |

Pharmacokinetic Properties

| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |

| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |

| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |

| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol is adapted from standard radioligand binding assay procedures and specifics from studies on H3 receptor ligands.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Materials:

-

Cell membranes expressing the histamine H3 receptor (from HEK293 cells or rat brain cortex).

-

Radioligand: [3H]-N-α-methylhistamine ([3H]NAMH) or other suitable H3 receptor radioligand.

-

This compound.

-

Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., clobenpropit).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value for this compound is then calculated from the IC50 value (the concentration of S 38093 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on studies investigating the effect of S 38093 on neurotransmitter levels in the brain.[3]

Objective: To measure the extracellular levels of histamine and acetylcholine (B1216132) in the prefrontal cortex of freely moving rats following administration of this compound.

Materials:

-

Male Wistar rats.

-

This compound.

-

Vehicle (e.g., saline).

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.

Procedure:

-

Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animals to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

-

Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Analysis: Analyze the concentration of histamine and acetylcholine in the dialysate samples using HPLC.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of S 38093 with the vehicle control.

Morris Water Maze for Spatial Working Memory

This protocol is a standard procedure for the Morris water maze, as used in studies evaluating the pro-cognitive effects of S 38093.[3][4][5][6][7]

Objective: To assess the effect of this compound on spatial working memory in rats.

Materials:

-

Circular water tank (water maze).

-

Escape platform.

-

Non-toxic substance to make the water opaque (e.g., milk powder or non-toxic paint).

-

Video tracking system.

-

This compound.

-

Vehicle.

Procedure:

-

Apparatus Setup: Fill the water maze with water and make it opaque. Place a submerged escape platform in a fixed location in one of the quadrants. The water temperature should be maintained at a constant level.

-

Acclimation: Allow the rats to acclimate to the testing room and handle them for a few days before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.1 mg/kg, p.o.) or vehicle a set time before the training session.

-

Training Trials: Place the rat in the water facing the wall of the tank at one of the four starting positions. Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform. Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds). Conduct multiple trials per day for several days.

-

Probe Trial: 24 hours after the last training trial, remove the platform from the maze. Place the rat in the maze and allow it to swim for a set duration (e.g., 60 seconds).

-

Data Collection: Use the video tracking system to record the escape latency (time to find the platform), path length, and swimming speed during the training trials. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.

-

Data Analysis: Compare the performance of the S 38093-treated group with the vehicle-treated group. A shorter escape latency and a greater amount of time spent in the target quadrant indicate improved spatial memory.

Signaling Pathway and Experimental Workflow

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and couples to the Gi/o family of G proteins.[8][9] Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] As an inverse agonist, S 38093 binds to the H3 receptor and reduces its constitutive activity, thereby leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This increase in cAMP can then activate protein kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function and neurotransmitter release.

Caption: this compound acts as an inverse agonist at the histamine H3 receptor.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's pro-cognitive effects.

Caption: Workflow for assessing the pro-cognitive effects of this compound.

References

- 1. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. researchgate.net [researchgate.net]

- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 9. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different role of cAMP dependent protein kinase and CaMKII in H3 receptor regulation of histamine synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

S 38093 Hydrochloride: An In-Depth Analysis of its Effects on Cholinergic Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 hydrochloride is a novel, brain-penetrant histamine (B1213489) H3 receptor inverse agonist that has demonstrated pro-cognitive and wake-promoting properties in preclinical studies. A key aspect of its pharmacological profile is the facilitation of cholinergic neurotransmission in brain regions critical for memory and executive function, namely the prefrontal cortex and hippocampus. This technical guide provides a comprehensive overview of the mechanism of action of S 38093, its observed effects on acetylcholine (B1216132) release, detailed experimental methodologies used for these assessments, and a summary of the relevant quantitative data.

Introduction

The cholinergic system, particularly the projections from the basal forebrain to the cerebral cortex and hippocampus, plays a crucial role in cognitive processes such as learning, memory, and attention. Cholinergic dysfunction is a well-established hallmark of neurodegenerative diseases like Alzheimer's disease. This compound emerges as a promising therapeutic candidate by indirectly modulating this system. Its primary action as a histamine H3 receptor inverse agonist leads to a cascade of neurochemical events that ultimately enhances cholinergic tone.

Mechanism of Action

The principal mechanism of S 38093 is its action at the histamine H3 receptor.

-

Histamine H3 Receptor Function: The H3 receptor is predominantly a presynaptic autoreceptor found on histaminergic neurons. Its activation inhibits the synthesis and release of histamine. H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other key neurotransmitters, including acetylcholine.[1][2]

-

S 38093 as an Inverse Agonist: As an inverse agonist, S 38093 binds to the H3 receptor and reduces its constitutive activity. This action blocks the tonic inhibitory feedback on histaminergic neurons, leading to an increased release of histamine in the brain.[3][4]

-

Indirect Modulation of Cholinergic Neurons: The increased synaptic histamine concentration is believed to activate postsynaptic histamine receptors (e.g., H1 and H2 receptors) located on cholinergic neurons in the basal forebrain. This stimulation enhances the firing rate and subsequent release of acetylcholine in projection areas like the prefrontal cortex and hippocampus.

The following diagram illustrates this proposed signaling pathway.

References

- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 2. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S 38093 Hydrochloride and its Role in Central Histamine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. The document details its mechanism of action, focusing on its ability to enhance central histamine release, and presents its key pharmacological data. Furthermore, it outlines the detailed experimental protocols used to characterize this compound, offering a valuable resource for researchers in the field of neuroscience and drug development.

S 38093 has been investigated for its potential therapeutic benefits in cognitive and neurological disorders.[1][2] Its primary mechanism involves the blockade of H3 autoreceptors, which normally act as a negative feedback system to inhibit histamine synthesis and release in the brain.[3][4] By acting as an inverse agonist, S 38093 not only blocks the effects of histamine but also reduces the receptor's basal, constitutive activity, leading to a more pronounced increase in histaminergic neurotransmission.[1][3] This enhancement of central histamine levels is believed to underlie its pro-cognitive and wake-promoting effects.[2]

Core Pharmacological Data of this compound

The following tables summarize the key quantitative data for S 38093, providing a clear comparison of its binding affinity, functional potency, and pharmacokinetic properties across different species.

Table 1: Receptor Binding Affinity (Ki) of S 38093

| Species | Receptor | Ki (µM) |

| Human | H3 | 1.2[5][6][7] |

| Rat | H3 | 8.8[5][6][7] |

| Mouse | H3 | 1.44[5][6][7] |

Ki values represent the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay.

Table 2: Functional Activity (KB and EC50) of S 38093

| Species/Cell Line | Assay Type | Parameter | Value (µM) |

| Mouse | H3 Antagonism | KB | 0.65[1][7] |

| Human | H3 Antagonism (cAMP) | KB | 0.11[1][7] |

| Rat | H3 Inverse Agonism | EC50 | 9[1][7] |

| Human | H3 Inverse Agonism | EC50 | 1.7[1][7] |

KB is the equilibrium dissociation constant for an antagonist. EC50 in this context is the concentration of the inverse agonist that produces 50% of its maximal effect in reducing the receptor's basal activity.

Table 3: In Vivo Effects of S 38093 on Brain Histamine Levels

| Species | Brain Region | Administration Route | Dose (mg/kg) | Effect |

| Mouse | Whole Brain | p.o. | ≥ 3 | Significant increase in N-tele-Methylhistamine levels[1] |

| Rat | Prefrontal Cortex | i.p. | 10 | Dose-dependent increase in extracellular histamine[2][7] |

N-tele-Methylhistamine is a major metabolite of histamine in the brain, and its levels are used as an index of histamine turnover.

Table 4: Pharmacokinetic Profile of S 38093

| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |

| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |

| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |

| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |

Tmax is the time to reach maximum plasma concentration. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. t1/2 is the elimination half-life. Data from reference[1].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of S 38093.

Radioligand Binding Assay for H3 Receptor Affinity (Ki)

This protocol is a synthesized methodology for determining the binding affinity of a test compound like S 38093 to the histamine H3 receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse H3 receptor are cultured to 80-90% confluency.

-

Cells are harvested, washed in ice-cold PBS, and centrifuged.

-

The cell pellet is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.

-

The resulting membrane pellet is resuspended in the assay buffer and protein concentration is determined using a BCA Protein Assay Kit.

-

-

Binding Assay Protocol:

-

The assay is performed in a 96-well plate in a total volume of 250-550 µL.

-

To each well, add:

-

50 µL of various concentrations of the test compound (S 38093).

-

50 µL of a fixed concentration of the radioligand, typically [3H]-N-α-methylhistamine ([3H]-NAMH).

-

150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 15 µg).

-

-

For non-specific binding determination, a high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit (B1669187) is added to a set of wells.

-

The plate is incubated for 60-120 minutes at 25-30°C.

-

The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., Unifilter GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site competition curve.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for H3R Inverse Agonism (EC50) and Antagonism (KB)

This protocol outlines a method to assess the functional activity of S 38093 as an inverse agonist and antagonist at the H3 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

-

Cell Preparation:

-

CHO-K1 or HEK293 cells stably expressing the H3 receptor are seeded into 384-well plates and cultured to the desired confluency.

-

-

Inverse Agonist Assay Protocol (to determine EC50):

-

The culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Serial dilutions of S 38093 are added to the wells.

-

The cells are incubated for 15-30 minutes at 37°C.

-

To enhance the signal window, a low concentration of forskolin (B1673556) (an adenylyl cyclase activator) can be added to stimulate basal cAMP production.

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Antagonist Assay Protocol (to determine KB):

-

Cells are pre-incubated with various concentrations of S 38093 for 15-30 minutes.

-

A fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) at its EC80 is then added to the wells.

-

The plate is incubated for an additional 15-30 minutes at 37°C.

-

Cell lysis and cAMP measurement are performed as described above.

-

-

Data Analysis:

-

For inverse agonism, the increase in cAMP levels is plotted against the log concentration of S 38093, and the EC50 is determined from the resulting sigmoidal dose-response curve.

-

For antagonism, the ability of S 38093 to shift the agonist dose-response curve to the right is analyzed using the Schild equation to determine the pA2 value, from which the KB can be calculated.

-

In Vivo Microdialysis for Central Histamine Release

This protocol describes the in vivo microdialysis technique to measure extracellular histamine levels in the brain of freely moving rats following administration of S 38093.

-

Surgical Procedure:

-

Male Wistar rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex.

-

The cannula is secured with dental cement, and the animals are allowed to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent histamine degradation.

-

After a stable baseline of histamine levels is established, S 38093 is administered (e.g., i.p. or p.o.).

-

Dialysate collection continues for several hours post-administration.

-

-

Sample Analysis:

-

The histamine concentration in the dialysate samples is determined by a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag (e.g., o-phthalaldehyde).

-

-

Data Analysis:

-

The histamine concentrations in the post-treatment samples are expressed as a percentage of the average baseline concentration.

-

The data are analyzed to determine the time course and magnitude of the effect of S 38093 on extracellular histamine levels.

-

Electrophysiology on Rat Hippocampal Slices

This protocol provides a general framework for assessing the functional antagonism of S 38093 on H3 receptors in an ex vivo brain slice preparation.

-

Slice Preparation:

-

A rat is anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified composition (e.g., high sucrose, low calcium) to improve neuronal viability.

-

The hippocampus is dissected out, and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

The slices are transferred to a holding chamber with standard aCSF and allowed to recover for at least one hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Extracellular field potentials or whole-cell patch-clamp recordings are made from neurons in the CA1 or CA3 region of the hippocampus.

-

A baseline synaptic response is established by stimulating afferent fibers.

-

An H3 receptor agonist (e.g., R-α-methylhistamine) is applied to the slice, which typically inhibits synaptic transmission.

-

After observing the agonist-induced inhibition, S 38093 is co-applied with the agonist.

-

-

Data Analysis:

-

The ability of S 38093 to reverse the inhibitory effect of the H3R agonist on synaptic transmission is quantified.

-

The data are analyzed to confirm the functional antagonist properties of S 38093 in a native brain circuit.

-

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

S 38093 Hydrochloride: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 38093 hydrochloride is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated significant potential in preclinical neuroscience research. By blocking the inhibitory presynaptic H3 autoreceptors, S 38093 enhances the release of histamine and other key neurotransmitters, including acetylcholine (B1216132), in brain regions critical for cognition and arousal. This guide provides a comprehensive overview of the pharmacological properties, key experimental findings, and detailed methodologies related to this compound, serving as a technical resource for its application in neuroscience research and drug development.

Introduction

The histaminergic system plays a crucial role in regulating various physiological functions within the central nervous system (CNS), including wakefulness, attention, learning, and memory. The histamine H3 receptor, predominantly expressed on presynaptic nerve terminals, acts as an autoreceptor, inhibiting histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Consequently, antagonism of the H3 receptor presents a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders. This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to cross the blood-brain barrier and its pro-cognitive and neurogenic effects observed in various animal models.[1][2][3]

Mechanism of Action

This compound exerts its effects primarily through its interaction with the histamine H3 receptor.

-

Antagonism: S 38093 competitively binds to the H3 receptor, blocking the binding of endogenous histamine. This action removes the tonic inhibitory feedback on histaminergic neurons.

-

Inverse Agonism: In addition to blocking the receptor, S 38093 exhibits inverse agonist properties, meaning it reduces the constitutive activity of the H3 receptor, further disinhibiting histamine release.[1]

This dual action leads to a significant increase in the synthesis and release of histamine in key brain areas like the prefrontal cortex and hippocampus. The elevated histamine levels, in turn, enhance the release of other neurotransmitters, most notably acetylcholine, which is critical for learning and memory processes.[2]

Mechanism of S 38093 at the histaminergic synapse.

Pharmacological Data

The binding affinity and functional activity of S 38093 have been characterized across different species.

Table 1: Binding Affinity (Ki) of S 38093

| Species | Ki (µM) | Reference |

| Human | 1.2 | [1] |

| Rat | 8.8 | [1] |

| Mouse | 1.44 | [1] |

Table 2: Functional Activity (KB and EC50) of S 38093

| Activity | Species/Receptor | Value (µM) | Reference |

| Antagonist Activity (KB) | Mouse H3 Receptor | 0.65 | [1] |

| Antagonist Activity (KB) | Human H3 Receptor (cAMP assay) | 0.11 | [1] |

| Inverse Agonist Activity (EC50) | Rat H3 Receptor | 9 | [1] |

| Inverse Agonist Activity (EC50) | Human H3 Receptor | 1.7 | [1] |

Table 3: Pharmacokinetic Profile of S 38093

| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |

| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |

| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |

| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |

Key Preclinical Findings in Neuroscience

S 38093 has demonstrated efficacy in a range of preclinical models, highlighting its potential for treating cognitive deficits.

Pro-cognitive Effects

-

Working Memory: In the Morris water maze, a test of spatial learning and memory, S 38093 has been shown to improve performance in rodents.[2]

-

Episodic-like Memory: The novel object recognition task is used to assess episodic-like memory. S 38093 enhances the ability of rodents to discriminate between a novel and a familiar object.[2]

Table 4: Effective Doses of S 38093 in Behavioral Tasks

| Behavioral Task | Species | Effective Dose Range (mg/kg) | Administration Route | Reference |

| Morris Water Maze | Rat | 0.3 - 1 | p.o./i.p. | [2] |

| Social and Object Recognition | Rat | 0.3 - 1 | p.o./i.p. | [2] |

| Context Discrimination | Mouse | 0.3 - 3 | p.o. | [2] |

| Delayed Matching to Sample | Monkey | 0.3 - 1 | p.o./i.p. | [2] |

Neurochemical Effects

-

Increased Neurotransmitter Release: In vivo microdialysis studies in rats have shown that S 38093 dose-dependently increases extracellular levels of histamine in the prefrontal cortex.[2] This is accompanied by an enhanced release of acetylcholine in both the prefrontal cortex and the hippocampus.[2]

Neurogenesis

-

Adult Hippocampal Neurogenesis: Chronic administration of S 38093 has been found to promote adult hippocampal neurogenesis in mice.[2][3] This includes stimulating the proliferation of progenitor cells and the survival and maturation of new neurons.[2][3] This effect is associated with increased expression of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[2][3]

Signaling pathways influenced by S 38093.

Detailed Experimental Protocols

Morris Water Maze (Spatial Learning and Memory)

Experimental workflow for the Morris water maze.

Objective: To assess spatial learning and memory in rodents.

Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface. The pool is surrounded by various distal visual cues.

Procedure:

-

Habituation (Day 0): Allow each animal to swim freely in the pool for 60-120 seconds without the platform to acclimate them to the environment.

-

Acquisition Phase (Days 1-5):

-

Administer this compound or vehicle at the predetermined time before the first trial of each day.

-

Conduct 4 trials per day for each animal.

-

For each trial, place the animal in the water facing the wall at one of four quasi-random starting positions (North, South, East, West).

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

The inter-trial interval is typically 15-20 minutes.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

-

Record the animal's swim path.

-

Data Analysis:

-

Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.

-

Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. A preference for the target quadrant indicates spatial memory.

Novel Object Recognition (Episodic-like Memory)

Experimental workflow for the novel object recognition task.

Objective: To assess non-spatial, recognition memory in rodents.

Apparatus: An open-field arena. A collection of objects that are of similar size but differ in shape and texture.

Procedure:

-

Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate to the environment.

-

Familiarization Phase (T1, Day 2):

-

Administer this compound or vehicle.

-

Place two identical objects in the arena.

-

Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

-

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test Phase (T2, Day 2):

-

Replace one of the familiar objects with a novel object.

-

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Data Analysis:

-

Record the time spent actively exploring each object (sniffing, touching with nose or paws).

-

Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vivo Microdialysis (Neurotransmitter Release)

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Procedure:

-

Guide Cannula Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).

-

Post-treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels.

-

Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the concentrations of histamine and acetylcholine.

Hippocampal Slice Electrophysiology (Synaptic Plasticity)

Objective: To assess the effects of S 38093 on synaptic transmission and plasticity in the hippocampus.

Procedure:

-

Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated aCSF. Use a vibratome to prepare acute coronal or horizontal slices (300-400 µm thick).

-

Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

-

Stimulation and Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Drug Application: After establishing a stable baseline of synaptic responses, perfuse the slice with aCSF containing this compound.

-

Data Analysis: Measure the amplitude and slope of the fEPSPs to determine the effect of S 38093 on basal synaptic transmission. Long-term potentiation (LTP) can also be induced to assess the drug's effect on synaptic plasticity.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histaminergic system in cognitive processes. Its well-characterized mechanism of action as a potent H3 receptor antagonist/inverse agonist, coupled with its demonstrated pro-cognitive and neurogenic effects in preclinical models, makes it a compound of significant interest for neuroscience research. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize S 38093 in their studies to further elucidate the complex interplay of neurotransmitter systems in health and disease and to explore its potential as a therapeutic agent for cognitive disorders.

This document is intended for research purposes only. This compound is not approved for human use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with S 38093 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 38093 hydrochloride is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant potential in preclinical studies for the treatment of cognitive deficits.[1][2] As an antagonist/inverse agonist at the H3 receptor, S 38093 effectively blocks the auto-inhibitory effect of histamine on its own release and modulates the release of other key neurotransmitters, including acetylcholine (B1216132) and dopamine. This mechanism of action leads to enhanced synaptic transmission in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.[3] In vivo studies have shown that S 38093 can improve performance in a variety of cognitive tasks in rodents, including models of aging-related cognitive decline and scopolamine-induced amnesia.[1][3] Furthermore, chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, suggesting a potential for long-term benefits in cognitive function.[2]

These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vivo efficacy of this compound in rodent models of cognitive impairment. The following sections detail the pharmacokinetic properties of the compound, effective dosages in various behavioral paradigms, and step-by-step protocols for key experiments.

Data Presentation

Pharmacokinetic Profile of S 38093

The pharmacokinetic properties of S 38093 have been characterized in both mice and rats, demonstrating good brain penetration and a profile suitable for in vivo studies.

| Parameter | Mouse | Rat |

| Administration Route | Oral (p.o.) | Oral (p.o.), Intraperitoneal (i.p.) |

| Active Dose Range | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg |

| Tmax (Time to maximum concentration) | ~15 minutes | Not explicitly stated |

| Brain Penetration | High | High |

Dose-Response in Cognitive Behavioral Tests

The efficacy of S 38093 has been evaluated across a range of doses in various cognitive behavioral tests. The following table summarizes the effective doses observed in these studies.

| Behavioral Test | Animal Model | Effective Dose (p.o.) | Effect |

| Context Discrimination Task | Aged Mice | 0.3 and 3 mg/kg/day (chronic) | Improved context discrimination |

| Morris Water Maze | Rats | 0.1 mg/kg (acute) | Improved spatial working memory |

| Object Recognition Task | Rats | 0.3 and 1 mg/kg (acute) | Improved recognition memory in a natural forgetting paradigm |

| Object Recognition Task (Scopolamine-induced deficit) | Rats | 3 mg/kg (acute) | Reversed scopolamine-induced memory deficit |

| Social Recognition Test | Rats | 0.3 and 1 mg/kg (i.p., acute) | Promoted episodic memory |

Signaling Pathway

The mechanism of action of S 38093 as a histamine H3 receptor antagonist/inverse agonist involves the modulation of downstream signaling cascades. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.

Caption: S 38093 blocks the inhibitory effect of the H3 autoreceptor.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with S 38093.

Caption: A typical workflow for in vivo cognitive testing.

Scopolamine-Induced Amnesia Model in Rats

This model is used to induce a transient cognitive deficit, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Allow at least one week of acclimatization before the experiment.

2. Materials:

-

This compound

-

Scopolamine hydrobromide

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Behavioral testing apparatus (e.g., Object Recognition Arena, Morris Water Maze)

3. Dosing and Administration:

-

S 38093: Prepare a solution in the chosen vehicle. Administer orally (p.o.) at a dose of 3 mg/kg, 60 minutes before the acquisition trial of the behavioral test.

-

Scopolamine: Prepare a fresh solution in sterile saline. Administer intraperitoneally (i.p.) at a dose of 0.4-1 mg/kg, 30 minutes before the acquisition trial.

4. Experimental Groups:

-

Group 1 (Control): Vehicle + Saline

-

Group 2 (Scopolamine): Vehicle + Scopolamine

-

Group 3 (S 38093): S 38093 + Scopolamine

5. Behavioral Testing:

-

Proceed with the chosen behavioral test (e.g., Object Recognition Test) as described in the specific protocols below. The timing of drug administration relative to the test is crucial.

Object Recognition Test (ORT) in Rats

This test assesses episodic memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.

1. Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

-

Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture, and heavy enough not to be displaced by the animals.

2. Procedure:

-

Habituation (Day 1): Place each rat in the empty arena for 5-10 minutes to acclimate to the environment.

-

Familiarization/Training (Day 2):

-

Place two identical objects in the arena.

-

Place the rat in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object (sniffing or touching the object with the nose and/or forepaws).

-

-

Test (Day 2, after a retention interval, e.g., 1-24 hours):

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and record the exploration time for both the familiar and the novel object for a set period (e.g., 5 minutes).

-

3. Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.

-

A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test in Rats

This test is a widely used tool for assessing spatial learning and memory.

1. Apparatus:

-

A circular pool (approximately 1.5-2 m in diameter) filled with water (22-25°C) made opaque with non-toxic white paint or milk powder.

-

An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

Prominent visual cues placed around the room, visible from the pool.

-

A video tracking system to record the swim paths and latencies.

2. Procedure:

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each rat.

-

For each trial, gently place the rat into the water facing the wall at one of four randomly chosen starting positions (North, South, East, West).

-

Allow the rat to swim and find the hidden platform.

-

If the rat does not find the platform within 60-90 seconds, guide it to the platform and allow it to stay there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and swim path.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

3. Data Analysis:

-

Acquisition: Analyze the learning curve by plotting the mean escape latency across days. A decrease in latency indicates learning.

-

Probe Trial: A significant preference for the target quadrant (more time spent) indicates spatial memory retention.

Social Recognition Test in Rats

This test evaluates short-term social memory.

1. Animals:

-

Adult male rats as test subjects.

-

Juvenile male rats as social stimuli.

2. Procedure:

-

Habituation: Acclimate the adult rat to the testing cage for at least 30 minutes.

-

First Exposure (Training):

-

Introduce a juvenile rat into the cage with the adult rat for a short period (e.g., 5 minutes).

-

Measure the duration of social investigation (e.g., sniffing, grooming) by the adult rat towards the juvenile.

-

-

Second Exposure (Test):

-

After a retention interval (e.g., 30-120 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat.

-

Measure the duration of social investigation.

-

3. Data Analysis:

-

A significant reduction in investigation time towards the familiar juvenile compared to the initial exposure, and a significantly longer investigation time towards a novel juvenile compared to a familiar one, indicates social recognition memory.

Conclusion

This compound is a promising compound for the enhancement of cognitive function. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further investigate its therapeutic potential. Careful attention to experimental design, including appropriate animal models, dosing regimens, and behavioral assays, is crucial for obtaining reliable and reproducible results.

References

- 1. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S 38093 Hydrochloride in Rodent Cognitive Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 38093 hydrochloride is a potent and brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated pro-cognitive effects in various preclinical rodent models. Its mechanism of action involves the enhancement of neurotransmitter release, including histamine and acetylcholine (B1216132), and the promotion of adult hippocampal neurogenesis. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways relevant to the use of this compound in rodent models of cognition.

Mechanism of Action

S 38093 acts as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor coupled to a Gi/o protein.[1][2] As an autoreceptor, its activation by histamine inhibits further histamine synthesis and release.[2][3] As a heteroreceptor, it modulates the release of other key neurotransmitters involved in cognition, such as acetylcholine.[4]

By acting as an inverse agonist, S 38093 blocks the constitutive activity of the H3 receptor and antagonizes the binding of endogenous histamine.[1] This disinhibition leads to an increased release of histamine and acetylcholine in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.[4] Furthermore, chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis by increasing the expression of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[5][6] This neurogenic effect may contribute to its long-term cognitive-enhancing properties.[5]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the synapse.

Quantitative Data Presentation

The following table summarizes the effective dosages of this compound used in various rodent cognitive models. The primary route of administration is oral gavage (p.o.).

| Animal Model | Cognitive Domain | Test | Dosage (mg/kg) | Administration Route | Duration | Reference |

| Aged Mice | Context Discrimination | Context Discrimination Test | 0.3, 1, 3 | p.o. | 28 days | [5] |

| Aged Mice | Spatial Learning & Memory | Morris Water Maze | 0.1 | p.o. | Acute | [4] |

| Rats | Object Recognition | Novel Object Recognition | 0.3, 1 | p.o. | Acute | [4] |

| Rats | Object Recognition (Scopolamine-induced deficit) | Novel Object Recognition | 3 | p.o. | Acute | [4] |

| Rats | Social Memory | Social Recognition Test | 0.3, 1 | i.p. | Acute | [4] |

| Middle-aged Mice | Contextual Memory | Contextual Serial Discrimination | 0.1, 0.3, 1.0 | p.o. | 9 days | [7][8] |

| APPSWE Tg2576 Mice (AD model) | Hippocampal Neurogenesis | Immunohistochemistry | 3 | p.o. | 28 days | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to acclimate the animals to the testing room for at least 30-60 minutes before each behavioral test.

This compound Administration (Oral Gavage)

Materials:

-

This compound

-

Vehicle (e.g., purified water, 0.5% methylcellulose)

-

Animal balance

-

Vortex mixer

-

Oral gavage needles (size appropriate for the rodent)

-

Syringes

Procedure:

-